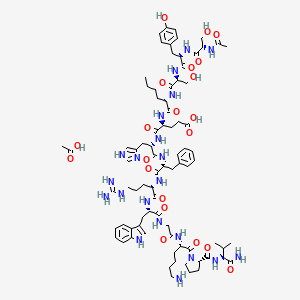
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells. ABT-737 has shown promise in preclinical studies as a potential cancer therapy.
Wirkmechanismus
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W, thereby inhibiting their anti-apoptotic function. This results in the activation of the intrinsic apoptotic pathway, leading to cell death in cancer cells.
Biochemische Und Physiologische Effekte
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. It has also been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy. In addition, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has several advantages for lab experiments, including its selectivity for BCL-2 family proteins and its ability to induce apoptosis in cancer cells. However, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Another direction is the combination of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide with other cancer therapies to enhance their efficacy. Additionally, the use of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide as a tool to study the role of BCL-2 family proteins in cancer and other diseases is an area of ongoing research.
Synthesemethoden
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide can be synthesized using a multistep process involving the condensation of various reagents. The first step involves the reaction of 2-amino-N-benzylacetamide with 2-nitrobenzaldehyde to form 2-(2-nitrophenyl)-N-benzylacetamide. This intermediate is then reduced to 2-(2-aminophenyl)-N-benzylacetamide, which is subsequently reacted with 4-carboxybenzaldehyde and triethyl orthoformate to form the triazole ring. The final step involves the reaction of the triazole intermediate with a substituted aniline to form 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has shown efficacy in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Clinical trials have been conducted to evaluate the safety and efficacy of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide in patients with various types of cancer.
Eigenschaften
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c19-17-16(18(26)20-11-13-7-3-1-4-8-13)22-23-24(17)12-15(25)21-14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,20,26)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFWQAXNDWBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)
![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)
![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)